

Spectroscopic data for 4-Cyclohexylphenol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 4-Cyclohexylphenol

Cat. No.: B075765

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A Comprehensive Spectroscopic Analysis of 4-Cyclohexylphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4-Cyclohexylphenol**, a compound of interest in various chemical and pharmaceutical research fields. The following sections present a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The spectroscopic data for **4-Cyclohexylphenol** (CAS No. 1131-60-8, SDBS No. 7112) has been compiled and organized into the following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **4-Cyclohexylphenol** provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.08	d	2H	Ar-H (ortho to -OH)
6.76	d	2H	Ar-H (meta to -OH)
4.84	s	1H	-OH
2.40	tt	1H	Ar-CH-
1.88 - 1.65	m	5H	Cyclohexyl-H
1.45 - 1.15	m	5H	Cyclohexyl-H

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Chemical Shift (δ) ppm	Assignment
153.8	C-OH
141.0	C-C (aromatic)
128.2	CH (aromatic)
115.4	CH (aromatic)
43.6	CH (cyclohexyl)
34.8	CH ₂ (cyclohexyl)
27.0	CH ₂ (cyclohexyl)
26.2	CH ₂ (cyclohexyl)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Cyclohexylphenol** highlights the characteristic vibrational frequencies of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360	Strong, Broad	O-H stretch (H-bonded)
3020	Medium	C-H stretch (aromatic)
2920, 2850	Strong	C-H stretch (aliphatic)
1610, 1510	Strong	C=C stretch (aromatic)
1230	Strong	C-O stretch (phenol)
830	Strong	C-H bend (p-disubstituted)

Mass Spectrometry (MS)

The mass spectrum of **4-Cyclohexylphenol** provides information about its molecular weight and fragmentation pattern under electron ionization.

m/z	Relative Intensity (%)	Assignment
176	45	[M] ⁺ (Molecular Ion)
133	100	[M - C ₃ H ₇] ⁺
107	40	[C ₇ H ₇ O] ⁺
94	30	[C ₆ H ₅ OH] ⁺
77	15	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired on a 90 MHz FT-NMR spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ¹H NMR, data was collected with a spectral width of 12

ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. For ^{13}C NMR, a spectral width of 200 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds were used, with broadband proton decoupling.

Infrared (IR) Spectroscopy

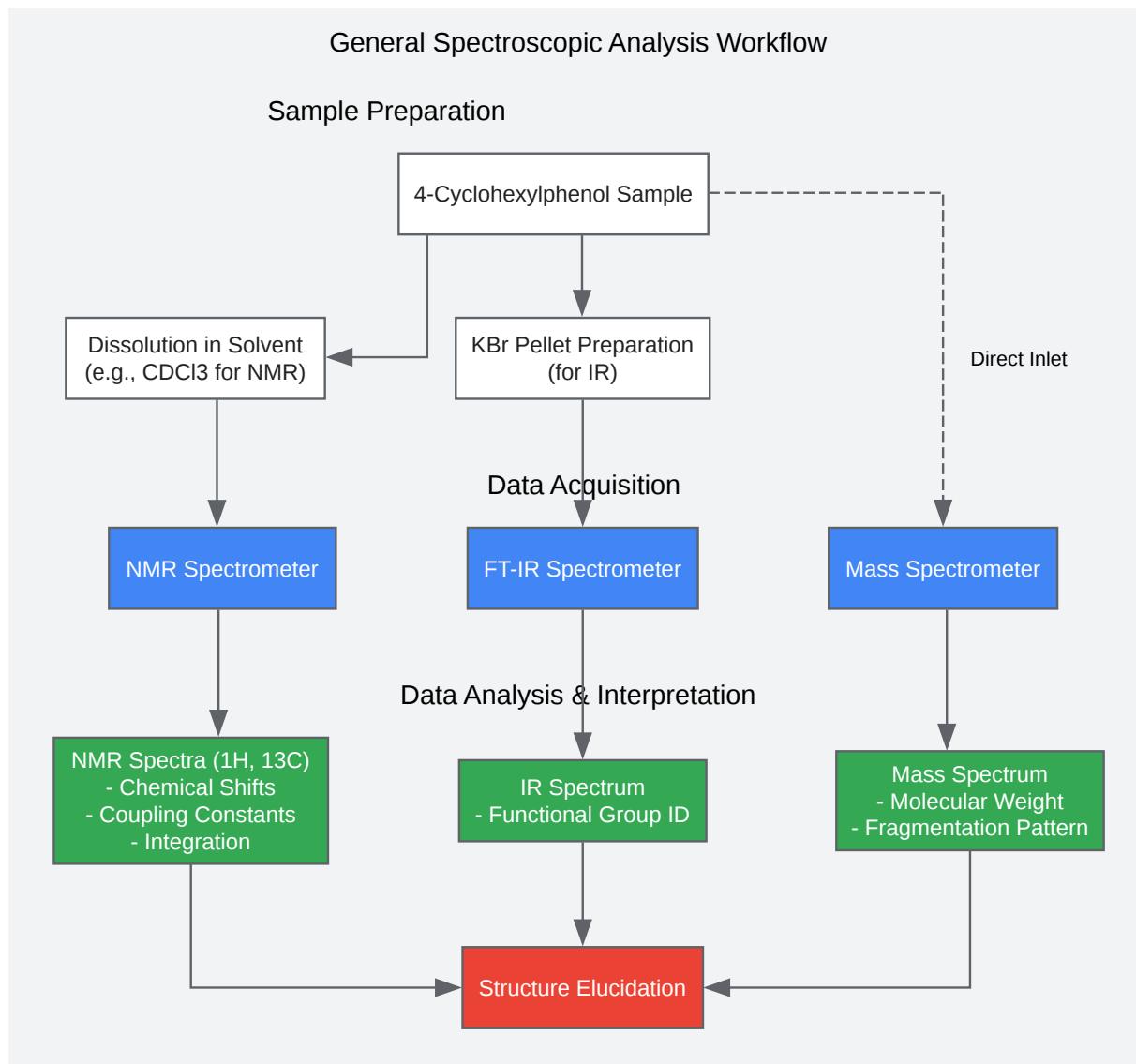
The FT-IR spectrum was obtained using a potassium bromide (KBr) pellet technique. A small amount of **4-Cyclohexylphenol** was ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) was performed using a magnetic sector mass spectrometer. The sample was introduced via a direct insertion probe and ionized by an electron beam with an energy of 70 eV. The ion source temperature was maintained at 200°C. The mass analyzer scanned a mass-to-charge (m/z) range of 40-200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **4-Cyclohexylphenol**.

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